

DTPD-Q: A Technical Guide to its Discovery, Initial Investigation, and Toxicological Profile

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Compound of Interest

Compound Name: DTPD-Q

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-di(o-tolyl)-p-phenylenediamine quinone (**DTPD-Q**), a quinone transformation product of the tire antioxidant DTPD, has emerged as an environmental contaminant detected in various matrices, including roadway runoff and dust. This document provides a comprehensive technical overview of the discovery, synthesis, analytical detection, and initial toxicological investigations of **DTPD-Q**. While current research indicates lower acute toxicity in aquatic species compared to the related compound 6PPD-Q, evidence suggests **DTPD-Q** contributes to oxidative stress. Human exposure has been confirmed through the detection of **DTPD-Q** in urine. This guide consolidates available quantitative data, details experimental protocols, and visualizes potential biological pathways to serve as a foundational resource for the scientific community. Further research into its effects on mammalian systems is crucial for a complete risk assessment.

Discovery and Environmental Occurrence

DTPD-Q, with the chemical formula $C_{20}H_{18}N_2O_2$, is the oxidized derivative of N,N'-di(o-tolyl)-p-phenylenediamine (DTPD), an antioxidant used in the rubber industry to enhance tire durability. [1] Its discovery is linked to the broader investigation of p-phenylenediamine (PPD) antioxidant transformation products in the environment. [1] Initially identified in end-of-life tires, **DTPD-Q** has since been detected in various environmental compartments, including urban road dust,

roadside soils, and water sources, indicating its release from tire wear particles.[1] Stormwater runoff is considered a primary transport mechanism for **DTPD-Q** into aquatic ecosystems.[2][3]

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of **DTPD-Q**

Property	Value
IUPAC Name	2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione
Synonyms	DTPD-quinone, 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
CAS Number	252950-56-4
Molecular Formula	C ₂₀ H ₁₈ N ₂ O ₂
Molecular Weight	318.4 g/mol
Appearance	Solid

Experimental Protocol: Synthesis of **DTPD-Q**

The synthesis of **DTPD-Q** can be achieved through the concurrent Michael additions of benzoquinone with ortho-toluidine.[4]

Materials:

- Benzoquinone
- ortho-toluidine
- Dichloromethane (DCM) for recrystallization (optional)
- Methanol (HPLC-grade)
- Reaction vessel with reflux condenser

- Filtration apparatus
- NMR spectrometer and LC-HRMS for purity confirmation

Procedure:

- (Optional) Purify benzoquinone by recrystallization from dichloromethane.
- In a suitable reaction vessel, combine benzoquinone with ortho-toluidine.
- The mixture is heated under reflux. The reaction progress can be monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled, allowing the product to precipitate.
- The solid **DTPD-Q** is isolated via filtration.
- The purity of the synthesized **DTPD-Q** is confirmed using proton and carbon-13 Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).^[4]

Analytical Methodology

The primary analytical technique for the detection and quantification of **DTPD-Q** in environmental and biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: DTPD-Q Analysis in Environmental Samples (e.g., Water, Soil)

1. Sample Preparation:

- Water Samples:
 - Solid-phase extraction (SPE) is commonly employed for pre-concentration and cleanup.
 - Pass a known volume of the water sample through an appropriate SPE cartridge.

- Elute the retained analytes, including **DTPD-Q**, with a suitable organic solvent (e.g., acetonitrile, ethyl acetate).
- The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.^[5]
- Soil/Dust Samples:
 - A known mass of the sample is subjected to solvent extraction, often using ultrasonication or accelerated solvent extraction.
 - Common extraction solvents include dichloromethane and acetonitrile.
 - The extract is filtered, concentrated by evaporation, and reconstituted in the mobile phase.^[6]

2. LC-MS/MS Analysis:

- Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution program. The mobile phase often consists of water and an organic solvent (e.g., acetonitrile or methanol), both amended with a small amount of an additive like formic acid to enhance ionization.
- Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor ion to product ion transitions for **DTPD-Q**, ensuring high selectivity and sensitivity.

Initial Investigation of Biological Effects and Toxicity

The biological effects of **DTPD-Q** are an area of active research, with current knowledge largely derived from studies on aquatic organisms and by analogy to the more extensively studied 6PPD-Q.

Aquatic Toxicity

Initial toxicological assessments have been conducted on aquatic species, primarily fish. These studies consistently indicate that **DTPD-Q** has a significantly lower acute toxicity than 6PPD-Q.

Table 2: Comparative Acute Toxicity of PPD-Quinones in Rainbow Trout (*Oncorhynchus mykiss*)

Compound	96-hour LC ₅₀ (µg/L)
DTPD-Q	> 50
6PPD-Q	0.35
DPPD-Q	> 50

LC₅₀ (Lethal Concentration 50): The concentration of a chemical that kills 50% of the test subjects within a specified time.

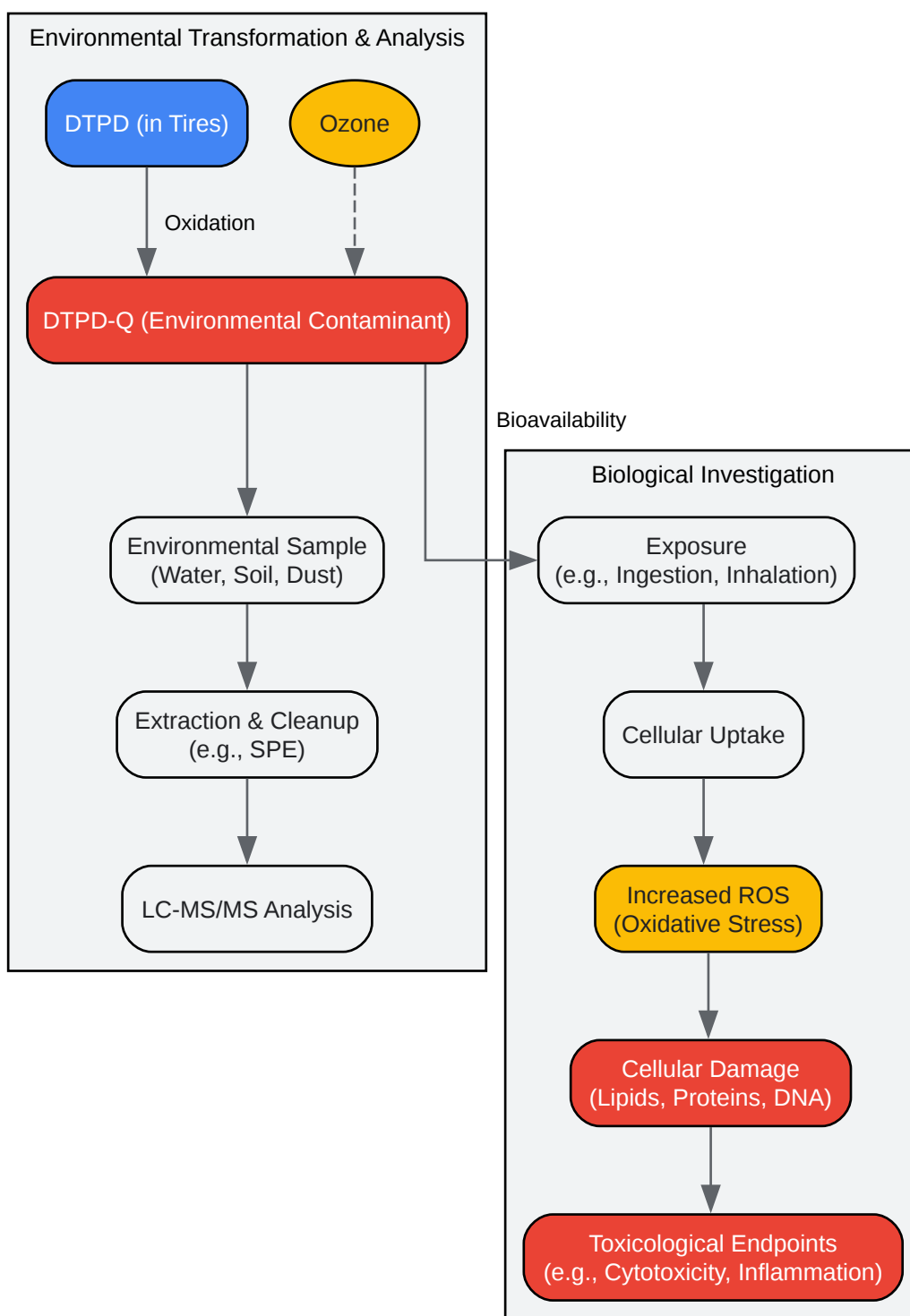
Mammalian Cell Cytotoxicity and Human Exposure

Data on the cytotoxicity of **DTPD-Q** in mammalian cell lines is limited. However, the detection of **DTPD-Q** in human urine samples from the general population confirms human exposure to this compound.[7] A study in Taizhou, China, reported mean urinary concentrations of **DTPD-Q** to be 1.1 ng/mL in females and 0.62 ng/mL in males.[7]

Potential Mechanisms of Action: Oxidative Stress

While a detailed signaling pathway for **DTPD-Q** has not been fully elucidated, quinones are known to be redox-active molecules capable of inducing oxidative stress. This is considered a likely mechanism of toxicity for PPD-quinones.[8] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[2]

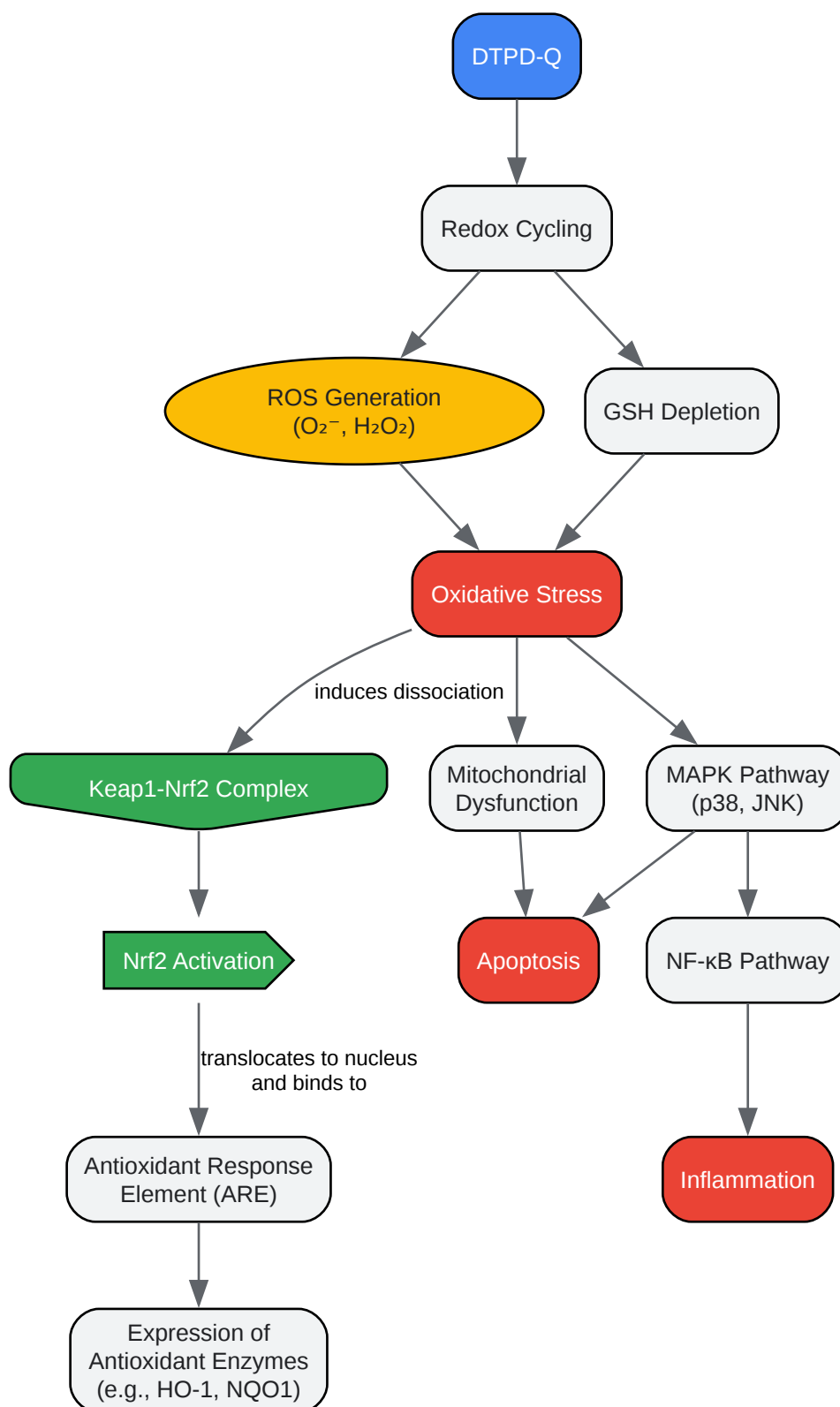
The diagram below illustrates a generalized workflow for the analysis of PPD-quinones and a proposed logical relationship for their toxicity, stemming from the parent PPD compound.



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Workflow from environmental formation to biological effect.

The following diagram illustrates a potential signaling pathway for PPD-quinone-induced oxidative stress, which may be applicable to **DTPD-Q**. This is a generalized pathway based on known mechanisms of quinone toxicity and research on related compounds like 6PPD-Q.



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